molecular formula C14H20O2 B231467 Methyl 4-tert-butyl-2,6-dimethylbenzoate

Methyl 4-tert-butyl-2,6-dimethylbenzoate

Cat. No.: B231467
M. Wt: 220.31 g/mol
InChI Key: RHIPVNBDRMEPRG-UHFFFAOYSA-N
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Description

Methyl 4-tert-butyl-2,6-dimethylbenzoate is a benzoate ester derivative characterized by a tert-butyl group at the para position (C4) and methyl groups at the ortho positions (C2 and C6) of the benzene ring, with a methyl ester functional group at the carbonyl position. The tert-butyl group confers steric bulk and electron-donating effects, which influence reactivity, solubility, and thermal stability. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, or materials science .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 4-tert-butyl-2,6-dimethylbenzoate

InChI

InChI=1S/C14H20O2/c1-9-7-11(14(3,4)5)8-10(2)12(9)13(15)16-6/h7-8H,1-6H3

InChI Key

RHIPVNBDRMEPRG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Hydroxymethyl-2,6-dimethylbenzoate

  • Structure : Differs by replacing the tert-butyl group with a hydroxymethyl (-CH2OH) group at C3.
  • Synthesis : Produced via cycloaromatization of methyl isodehydroacetate and propargyl alcohol in a single step, yielding 45% efficiency .
  • Applications : Key intermediate in retinal-based molecular probes due to its polar hydroxymethyl group, enhancing solubility in aqueous systems .
  • Key Difference : The hydroxymethyl group increases polarity and hydrogen-bonding capacity, making it more suitable for biological applications compared to the hydrophobic tert-butyl variant.

Methyl 2,4-Dihydroxy-3,6-dimethylbenzoate (Evernyl)

  • Structure : Features hydroxyl groups at C2 and C4, with methyl groups at C3 and C4.
  • Properties: Used in fragrances for its "powdery, earthy" notes; tenacity >72 hours due to stable hydrogen bonding .
  • Key Difference : The dihydroxy structure contrasts sharply with the tert-butyl/methyl substitution in the target compound, leading to divergent applications (e.g., fragrance vs. synthetic intermediates).

Methyl 4-Fluoro-2,6-dimethylbenzoate

  • Structure : Fluorine atom at C4 instead of tert-butyl.
  • Reactivity : Fluorine’s electronegativity introduces electron-withdrawing effects, altering electronic density on the aromatic ring. This could enhance resistance to electrophilic substitution reactions compared to the tert-butyl analog .
  • Applications: Potential use in pharmaceuticals, where fluorine is often employed to modulate bioavailability and metabolic stability .

Ethyl 4-tert-butyl-2,6-dimethylbenzenesulfonate

  • Structure : Replaces the benzoate ester with a sulfonate group (-SO3Et).
  • Crystallography : Triclinic crystal system (space group P-1) with formula weight 256.35 g/mol .
  • Reactivity : Sulfonate groups act as leaving groups, enabling nucleophilic substitution reactions. This contrasts with the ester group in the target compound, which undergoes hydrolysis or transesterification .

4-sec-Butyl-2,6-di-tert-butylphenol

  • Structure: Phenol core with sec-butyl (C4) and tert-butyl (C2, C6) groups.
  • Properties: Phenolic -OH group increases acidity (pKa ~10–12) compared to the ester-containing target compound. Likely used as an antioxidant in industrial formulations .

Comparative Data Table

Compound Name Functional Groups Molecular Weight (g/mol) Key Properties/Applications Synthesis Method References
Methyl 4-tert-butyl-2,6-dimethylbenzoate -COOCH3, -C(CH3)3, -CH3 (C2/C6) ~236 (estimated) Synthetic intermediate, high thermal stability Likely esterification of corresponding acid
Methyl 4-hydroxymethyl-2,6-dimethylbenzoate -COOCH3, -CH2OH, -CH3 (C2/C6) 208.24 Retinal probe intermediate Cycloaromatization
Evernyl -COOCH3, -OH (C2/C4), -CH3 (C3/C6) 196.20 Fragrance ingredient Not specified
Methyl 4-fluoro-2,6-dimethylbenzoate -COOCH3, -F, -CH3 (C2/C6) 196.20 Pharmaceutical intermediate Not specified
Ethyl 4-tert-butyl-2,6-dimethylbenzenesulfonate -SO3Et, -C(CH3)3, -CH3 (C2/C6) 256.35 Nucleophilic substitution substrate Sulfonation of precursor arene

Key Research Findings

  • Steric Effects : The tert-butyl group in this compound likely reduces solubility in polar solvents but enhances thermal stability, making it suitable for high-temperature reactions .
  • Electronic Effects : Electron-donating tert-butyl and methyl groups activate the benzene ring toward electrophilic substitution, contrasting with fluorine’s deactivating influence in the 4-fluoro analog .
  • Synthetic Utility : Sulfonate derivatives (e.g., ethyl 4-tert-butyl-2,6-dimethylbenzenesulfonate) highlight the role of functional groups in directing reactivity, whereas benzoate esters are more prone to hydrolysis .

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